![molecular formula C17H22N2O2S2 B4543988 1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4543988.png)
1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine
Overview
Description
1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine, also known as L-745,870, is a compound that has been widely studied for its potential use in treating various neurological disorders. It belongs to a class of compounds called piperazine derivatives, which have been shown to have a wide range of pharmacological activities.
Scientific Research Applications
Organic Synthesis: Suzuki–Miyaura Coupling
This compound can be utilized in the Suzuki–Miyaura coupling process, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. Its properties may make it suitable for use as a reagent or intermediate in the synthesis of more complex molecules. The reaction conditions are mild and tolerant of various functional groups, making it an attractive option for synthesizing pharmaceuticals and polymers .
Medicinal Chemistry: Drug Development
In medicinal chemistry, this compound could serve as a precursor or an intermediate in the synthesis of therapeutic agents. Its structural features, such as the sulfonyl and piperazine groups, are commonly found in drugs that target central nervous system disorders and could potentially be used to develop new treatments .
Agriculture: Pesticide Formulation
The sulfonyl group present in the compound suggests potential applications in the development of pesticides. Compounds with similar structures have been used to create pesticides that are more environmentally friendly and target-specific. Research in this area could lead to the development of new agricultural chemicals .
Materials Science: Polymer Research
In materials science, the compound’s ability to participate in Suzuki–Miyaura coupling makes it a candidate for creating novel polymers with specific properties. These polymers could have applications in creating new materials for construction, packaging, and electronics .
Environmental Science: Pollution Remediation
The compound’s structural components may be useful in environmental science, particularly in the study of pollution remediation. For example, its derivatives could be used to remove or neutralize toxic substances in water and soil, helping to mitigate environmental pollution .
Biochemistry: Enzyme Inhibition
Lastly, in biochemistry, the compound could be explored for its potential as an enzyme inhibitor. Its molecular structure might allow it to bind to active sites of specific enzymes, regulating their activity in biological processes. This could have implications for the treatment of diseases where enzyme regulation is crucial .
properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S2/c1-14-5-6-17(12-15(14)2)23(20,21)19-9-7-18(8-10-19)13-16-4-3-11-22-16/h3-6,11-12H,7-10,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVVUFFWJXGZJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CS3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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